

A Comparative Guide to XPS Analysis of TiN Films Deposited Using TDMAT

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Compound of Interest

Compound Name: *Tetrakis(dimethylamino)titanium*

Cat. No.: *B1230069*

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This guide provides a detailed comparison of Titanium Nitride (TiN) thin films deposited using the precursor Tetrakis(dimethylamido)titanium (TDMAT). The focus is on the characterization of these films using X-ray Photoelectron Spectroscopy (XPS), with a comparative analysis against alternative deposition precursors. This document synthesizes experimental data to offer insights into film composition, contamination levels, and the influence of different chemical precursors on the final material properties.

Performance Comparison of TiN Films: TDMAT vs. Alternatives

The choice of precursor in the deposition of TiN films significantly impacts their elemental composition, particularly concerning carbon and oxygen impurities, which can alter the film's electrical and mechanical properties. TDMAT is a widely used metalorganic precursor due to its high vapor pressure and lower deposition temperatures. However, it is often associated with higher carbon incorporation compared to some alternative precursors.

One common strategy to mitigate carbon contamination in TiN films deposited from TDMAT is the use of a co-reactant, such as ammonia (NH₃) or other nitrogen-containing compounds. These co-reactants can facilitate the removal of the methyl groups from the TDMAT molecule during the deposition process, leading to purer TiN films.

Alternatives to TDMAT for TiN deposition include inorganic precursors like Titanium Tetrachloride (TiCl_4) and other metalorganic precursors such as Tetrakis(diethylamido)titanium (TDEAT). TiCl_4 , being a chlorine-containing precursor, can lead to chlorine impurities in the film but generally results in lower carbon content. TDEAT, with its larger ethyl ligands, can also influence the deposition process and the resulting film characteristics.

The following table summarizes the quantitative XPS analysis of TiN films deposited using TDMAT and compares it with films deposited using TDMAT with a co-reactant (Dimethylhydrazine - DMH) and an alternative precursor (Titanium Tetrachloride - TiCl_4).

Precursor /Method	Ti (at. %)	N (at. %)	C (at. %)	O (at. %)	C/Ti Ratio	Reference
TDMAT alone (LPCVD at 623 K)	~33	~33	~33	<1	~1.0	[1]
TDMAT + DMH (LPCVD at 623 K)	~45	~45	~9	<1	~0.2	[1]
TDMAT (PEALD at 170-180°C)	39.3	36.4	15.6	8.7	~0.4	[2]
TiCl_4 (PEALD at 170-180°C)	34.0	42.8	-	21.65	-	[2]

Note: The atomic percentages can vary depending on the specific deposition conditions.

Experimental Protocols

TiN Film Deposition using TDMAT (Example: Plasma-Enhanced Atomic Layer Deposition - PEALD)

This protocol describes a typical PEALD process for depositing TiN films using TDMAT as the titanium precursor and NH_3 as the nitrogen source.

- **Substrate Preparation:** Silicon wafers with a native oxide layer are commonly used as substrates. The substrates are cleaned using a standard solvent cleaning procedure.
- **Deposition Chamber Setup:** The deposition is carried out in a PEALD reactor. The TDMAT precursor is kept in a bubbler at a controlled temperature (e.g., 60 °C) to ensure a stable vapor pressure. An inert carrier gas, such as Argon, is used to transport the precursor vapor into the chamber.
- **Deposition Cycle:** The PEALD process consists of sequential and self-limiting surface reactions. A typical cycle includes:
 - **TDMAT Pulse:** A pulse of TDMAT vapor is introduced into the chamber, which chemisorbs onto the substrate surface.
 - **Purge:** The chamber is purged with an inert gas (e.g., Argon) to remove any unreacted precursor and byproducts.
 - **NH_3 Plasma:** A pulse of NH_3 gas is introduced, and a plasma is ignited. The reactive nitrogen species from the plasma react with the adsorbed TDMAT layer to form TiN.
 - **Purge:** The chamber is purged again with an inert gas to remove reaction byproducts.
- **Deposition Parameters:**
 - **Substrate Temperature:** Typically in the range of 170-200 °C.
 - **Plasma Power:** Around 300 W.
 - **Pulse and Purge Times:** These are optimized to ensure self-limiting growth (e.g., TDMAT pulse: 1-2 s, purge: 5-10 s, NH_3 plasma: 5-10 s, purge: 5-10 s).

- **Film Thickness:** The desired film thickness is achieved by repeating the deposition cycle a specific number of times.

XPS Analysis of TiN Films

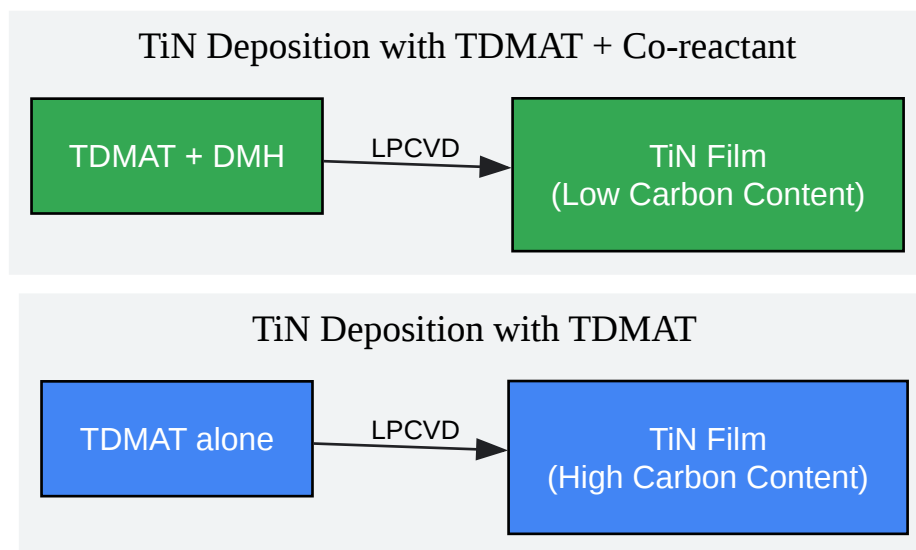
XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

- **Instrumentation:** A standard XPS system equipped with a monochromatic Al K α X-ray source (1486.6 eV) is used. The analysis is performed in an ultra-high vacuum (UHV) chamber.
- **Sample Preparation:** The TiN-coated substrate is mounted on a sample holder and introduced into the UHV chamber.
- **Survey Scan:** A wide energy range survey scan is performed to identify all the elements present on the surface of the TiN film.
- **High-Resolution Scans:** High-resolution scans are acquired for the specific elements of interest (Ti 2p, N 1s, C 1s, and O 1s) to determine their chemical states and to perform accurate quantification.
- **Depth Profiling:** To analyze the bulk composition of the film and to remove surface contamination, depth profiling is performed using an Argon ion gun to sputter away the surface layers incrementally. High-resolution spectra are acquired after each sputtering cycle.
- **Data Analysis:** The obtained spectra are analyzed using appropriate software. The binding energies are calibrated, typically by setting the adventitious carbon C 1s peak to 284.8 eV. The peaks are fitted using Gaussian-Lorentzian functions to deconvolute different chemical states. The atomic concentrations of the elements are calculated from the peak areas using relative sensitivity factors.

Visualizing the Impact of Precursor Choice

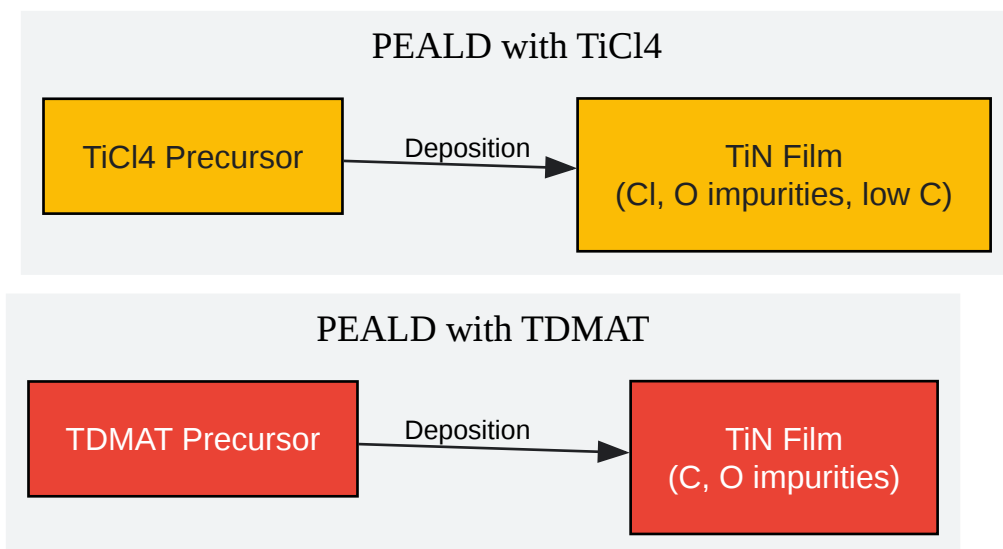
The following diagrams illustrate the effect of using a co-reactant on the composition of TiN films deposited with TDMAT and compare the compositional differences between TDMAT and

an alternative precursor, TiCl_4 .



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Caption: Effect of a co-reactant on carbon content in TiN films.



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Caption: Comparison of impurities in TiN films from different precursors.

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References

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